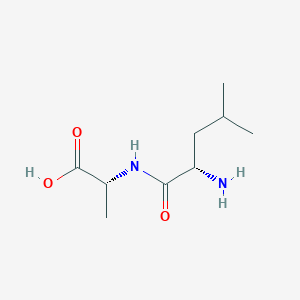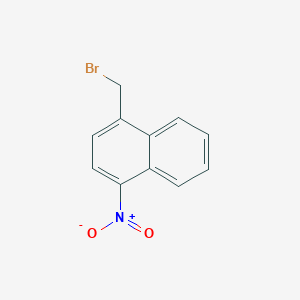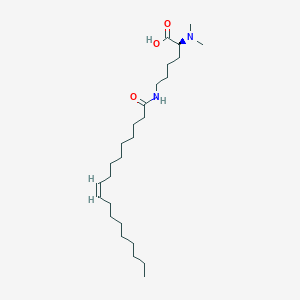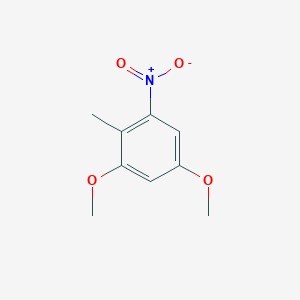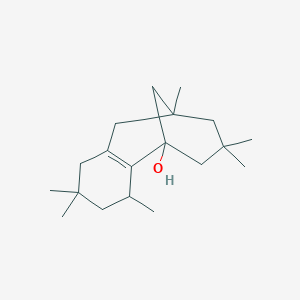
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-, commonly known as perhydrohistrionicotoxin (PHTX), is a natural alkaloid that was first isolated from the skin of the Ecuadorian frog, Histrionicotoxin. PHTX has been found to have significant biological activity and has been the subject of extensive scientific research.
Mecanismo De Acción
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to act as a potent blocker of nAChRs by binding to the receptor and preventing the binding of acetylcholine. This results in the inhibition of the physiological processes that are regulated by nAChRs. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have a high affinity for the α7 subtype of nAChRs, which are primarily found in the central nervous system and are involved in cognitive function.
Efectos Bioquímicos Y Fisiológicos
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have a wide range of biochemical and physiological effects. In addition to its blocking activity on nAChRs, 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to inhibit the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has also been found to have antinociceptive effects, which may be due to its ability to inhibit the release of substance P, a neuropeptide that is involved in pain transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has several advantages for lab experiments. It is a highly potent and selective blocker of nAChRs, which makes it a useful tool for studying the physiological processes that are regulated by these receptors. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- in lab experiments. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- is a complex molecule that requires a multi-step synthesis, which can be time-consuming and expensive. Additionally, 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have some toxicity in animal studies, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-. One area of research is the development of new synthetic methods for 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- that are more efficient and cost-effective. Another area of research is the development of new analogs of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- that have improved potency and selectivity for specific subtypes of nAChRs. Additionally, there is a need for further research on the physiological and biochemical effects of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-, particularly in the areas of pain management and cognitive function. Finally, there is a need for further research on the toxicity of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-, particularly in humans, in order to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- is a multi-step process that involves the use of various reagents and reaction conditions. The first step involves the conversion of the starting material, 1,3-cyclooctadiene, to the corresponding epoxide using m-chloroperbenzoic acid. The epoxide is then opened using lithium diisopropylamide (LDA) to give the corresponding alcohol. The alcohol is then treated with triflic anhydride to give the corresponding triflate, which is then subjected to a palladium-catalyzed cross-coupling reaction with methyl iodide to give 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-.
Aplicaciones Científicas De Investigación
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to have significant biological activity and has been the subject of extensive scientific research. One of the major areas of research has been the study of the mechanism of action of 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl-. 5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- has been found to act as a potent blocker of nicotinic acetylcholine receptors (nAChRs), which are involved in a wide range of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function.
Propiedades
Número CAS |
16004-84-5 |
|---|---|
Nombre del producto |
5,9-Methanobenzocycloocten-5(1H)-ol, 2,3,4,6,7,8,9,10-octahydro-2,2,4,7,7,9-hexamethyl- |
Fórmula molecular |
C19H32O |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
3,5,5,9,11,11-hexamethyltricyclo[7.3.1.02,7]tridec-2(7)-en-1-ol |
InChI |
InChI=1S/C19H32O/c1-13-7-16(2,3)8-14-9-18(6)10-17(4,5)11-19(20,12-18)15(13)14/h13,20H,7-12H2,1-6H3 |
Clave InChI |
LKLVASWWTYXDNB-UHFFFAOYSA-N |
SMILES |
CC1CC(CC2=C1C3(CC(CC(C2)(C3)C)(C)C)O)(C)C |
SMILES canónico |
CC1CC(CC2=C1C3(CC(CC(C2)(C3)C)(C)C)O)(C)C |
Sinónimos |
2,3,4,6,7,8,9,10-Octahydro-2,2,4,7,7,9-hexamethyl-5,9-methanobenzocycloocten-5(1H)-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



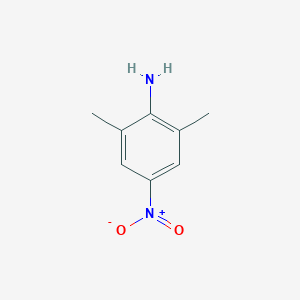
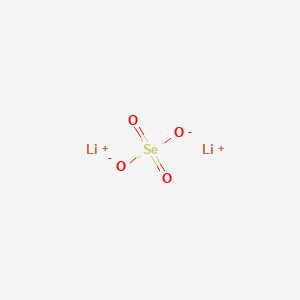
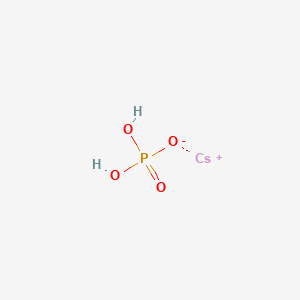
![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
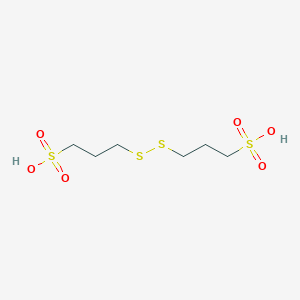
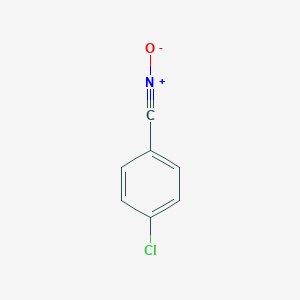
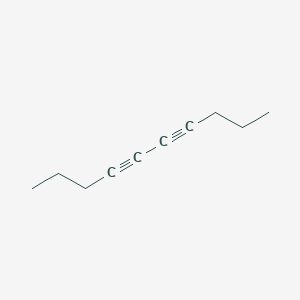

![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
